
2,5-Bis(trifluoroacetyl)cyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(trifluoroacetyl)cyclopentanone is a chemical compound with the molecular formula C9H6F6O3 It is characterized by the presence of two trifluoroacetyl groups attached to a cyclopentanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Bis(trifluoroacetyl)cyclopentanone can be synthesized through a double Claisen condensation reaction. This involves the reaction of cyclopentanone with trifluoroacetic acid ethyl ester in the presence of a base such as sodium methoxide. The reaction typically yields the desired product in moderate to high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(trifluoroacetyl)cyclopentanone undergoes various chemical reactions, including:
Bromination: The compound can react with molecular bromine to form omega-bromo-alpha-trifluoroacetylcycloalkanones.
Cyclocondensation: It can undergo cyclocondensation reactions with hydroxylamine hydrochloride to form isoxazole derivatives.
Common Reagents and Conditions
Bromination: Molecular bromine is used as the reagent, and the reaction typically occurs at room temperature.
Cyclocondensation: Hydroxylamine hydrochloride is used, and the reaction conditions may vary depending on the desired product.
Major Products Formed
Bromination: Omega-bromo-alpha-trifluoroacetylcycloalkanones.
Cyclocondensation: Isoxazole derivatives.
Applications De Recherche Scientifique
2,5-Bis(trifluoroacetyl)cyclopentanone has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,5-Bis(trifluoroacetyl)cyclopentanone involves its ability to undergo enolization, forming a stable enol tautomer. This enol form can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The trifluoroacetyl groups enhance the compound’s reactivity by stabilizing the enol form through electron-withdrawing effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(trifluoroacetyl)cyclohexanone: Similar in structure but with a cyclohexanone ring instead of a cyclopentanone ring.
2,6-Bis(trifluoroacetyl)cyclohexanone: Another similar compound with trifluoroacetyl groups at different positions on the cyclohexanone ring.
Uniqueness
2,5-Bis(trifluoroacetyl)cyclopentanone is unique due to its specific ring structure and the positioning of the trifluoroacetyl groups. This configuration imparts distinct chemical properties, such as enhanced reactivity and stability of the enol form, making it valuable for specific synthetic applications .
Propriétés
Formule moléculaire |
C9H6F6O3 |
|---|---|
Poids moléculaire |
276.13 g/mol |
Nom IUPAC |
2,5-bis(2,2,2-trifluoroacetyl)cyclopentan-1-one |
InChI |
InChI=1S/C9H6F6O3/c10-8(11,12)6(17)3-1-2-4(5(3)16)7(18)9(13,14)15/h3-4H,1-2H2 |
Clé InChI |
OWSJTDJLJPRMHG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C1C(=O)C(F)(F)F)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[Bis(Boc)amino]methyl]benzonitrile](/img/structure/B13716180.png)


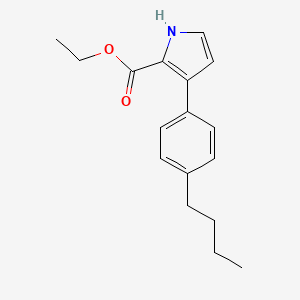
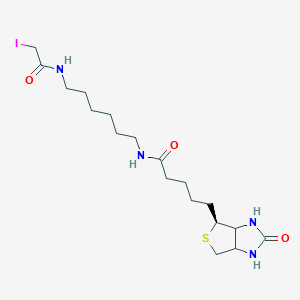

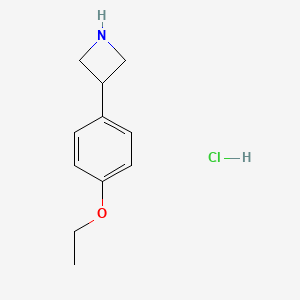
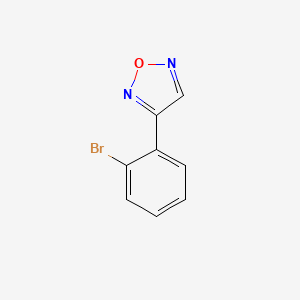
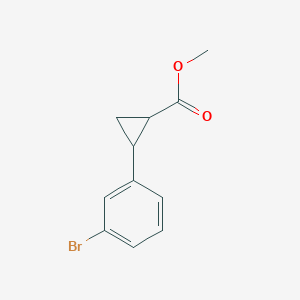
![Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B13716245.png)
![4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B13716249.png)

![5-Bromo-4-[3-chloro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13716257.png)
![bicyclo[2.2.1]hepta-2,5-diene;(S)-tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate](/img/structure/B13716259.png)
